molecular formula C32H28N2O6 B304948 5-{3-ethoxy-4-[2-(1-naphthyloxy)ethoxy]benzylidene}-1-(4-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione

5-{3-ethoxy-4-[2-(1-naphthyloxy)ethoxy]benzylidene}-1-(4-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione

Cat. No. B304948
M. Wt: 536.6 g/mol
InChI Key: YNEOAPBDKOFDGR-XHPQRKPJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-{3-ethoxy-4-[2-(1-naphthyloxy)ethoxy]benzylidene}-1-(4-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. The compound is also known by its chemical name, E-1-(4-methylphenyl)-2-(3-ethoxy-4-{2-[1-(naphthalen-1-yloxy)ethyl]oxy}benzylidene)-4,6(1H,3H)-pyrimidinedione.

Mechanism of Action

The mechanism of action of 5-{3-ethoxy-4-[2-(1-naphthyloxy)ethoxy]benzylidene}-1-(4-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione involves the inhibition of the proteasome activity, leading to the accumulation of misfolded proteins and induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
The compound has been found to induce cell cycle arrest and apoptosis in cancer cells by activating the intrinsic apoptotic pathway. Additionally, the compound has been found to exhibit anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the major advantages of 5-{3-ethoxy-4-[2-(1-naphthyloxy)ethoxy]benzylidene}-1-(4-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione is its potent anti-cancer activity, making it a potential candidate for the development of cancer therapeutics. However, the compound has limited solubility in water, which can limit its use in certain experimental setups.

Future Directions

There are several future directions for the research on 5-{3-ethoxy-4-[2-(1-naphthyloxy)ethoxy]benzylidene}-1-(4-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione. One potential direction is the development of more soluble analogs of the compound to improve its bioavailability and efficacy. Additionally, the compound's anti-inflammatory and antioxidant properties make it a potential candidate for the treatment of various inflammatory diseases. Further research is needed to explore its potential applications in this field. Finally, the compound's mechanism of action needs to be further elucidated to identify potential targets for the development of cancer therapeutics.
Conclusion:
In conclusion, 5-{3-ethoxy-4-[2-(1-naphthyloxy)ethoxy]benzylidene}-1-(4-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione is a synthetic compound that has shown significant potential in various fields of scientific research. The compound's potent anti-cancer activity, anti-inflammatory, and antioxidant properties make it a potential candidate for the development of cancer therapeutics and treatment of various inflammatory diseases. Further research is needed to explore its potential applications in these fields and to develop more soluble analogs of the compound.

Synthesis Methods

The synthesis of 5-{3-ethoxy-4-[2-(1-naphthyloxy)ethoxy]benzylidene}-1-(4-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione involves the reaction of 4-methylbenzaldehyde, ethyl acetoacetate, and 4-hydroxybenzaldehyde with potassium carbonate in ethanol as a solvent. The reaction proceeds through a Knoevenagel condensation reaction to form the desired compound.

Scientific Research Applications

5-{3-ethoxy-4-[2-(1-naphthyloxy)ethoxy]benzylidene}-1-(4-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione has been extensively studied for its potential applications in various fields of scientific research. The compound has been found to exhibit potent anti-cancer activity against various cancer cell lines, including breast, lung, and colon cancer cells.

properties

Product Name

5-{3-ethoxy-4-[2-(1-naphthyloxy)ethoxy]benzylidene}-1-(4-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione

Molecular Formula

C32H28N2O6

Molecular Weight

536.6 g/mol

IUPAC Name

(5Z)-5-[[3-ethoxy-4-(2-naphthalen-1-yloxyethoxy)phenyl]methylidene]-1-(4-methylphenyl)-1,3-diazinane-2,4,6-trione

InChI

InChI=1S/C32H28N2O6/c1-3-38-29-20-22(19-26-30(35)33-32(37)34(31(26)36)24-14-11-21(2)12-15-24)13-16-28(29)40-18-17-39-27-10-6-8-23-7-4-5-9-25(23)27/h4-16,19-20H,3,17-18H2,1-2H3,(H,33,35,37)/b26-19-

InChI Key

YNEOAPBDKOFDGR-XHPQRKPJSA-N

Isomeric SMILES

CCOC1=C(C=CC(=C1)/C=C\2/C(=O)NC(=O)N(C2=O)C3=CC=C(C=C3)C)OCCOC4=CC=CC5=CC=CC=C54

SMILES

CCOC1=C(C=CC(=C1)C=C2C(=O)NC(=O)N(C2=O)C3=CC=C(C=C3)C)OCCOC4=CC=CC5=CC=CC=C54

Canonical SMILES

CCOC1=C(C=CC(=C1)C=C2C(=O)NC(=O)N(C2=O)C3=CC=C(C=C3)C)OCCOC4=CC=CC5=CC=CC=C54

Origin of Product

United States

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